
The Role of Galectin-3 in Macrophage Activation
and Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gal 3

Cat. No.: B1576565 Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract
Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical modulator of

macrophage function, intricately influencing the spectrum of their activation states and

subsequent inflammatory responses. Operating both extracellularly as a signaling molecule

and intracellularly as a pattern recognition receptor, Gal-3 directs macrophage polarization,

phagocytosis, migration, and inflammasome activation. Its context-dependent roles, promoting

both pro-inflammatory (M1) and anti-inflammatory/pro-reparative (M2) phenotypes, position it

as a pivotal regulator in numerous pathologies, including atherosclerosis, liver injury, and

cancer. This technical guide provides an in-depth examination of the molecular mechanisms

governed by Gal-3 in macrophages, presents quantitative data from key studies, details

relevant experimental protocols, and visualizes the complex signaling networks involved.

Introduction to Galectin-3 and Macrophage
Plasticity
Macrophages are cornerstone cells of the innate immune system, exhibiting remarkable

plasticity to adapt their functional phenotype in response to microenvironmental cues. This

spectrum of activation is classically bookended by two main polarization states: the pro-

inflammatory M1 phenotype, induced by stimuli like lipopolysaccharide (LPS) and interferon-

gamma (IFN-γ), and the anti-inflammatory M2 phenotype, driven by cytokines such as
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interleukin-4 (IL-4) and IL-13. M1 macrophages are characterized by the production of high

levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12) and reactive oxygen species,

essential for host defense against pathogens.[1][2] Conversely, M2 macrophages are involved

in immunoregulation, tissue repair, and wound healing.[1]

Galectin-3, encoded by the LGALS3 gene, is a unique chimera-type galectin with a C-terminal

carbohydrate-recognition domain (CRD) and an N-terminal domain that facilitates

oligomerization.[1][3] Initially identified as MAC-2 antigen, its expression is abundant in

activated macrophages.[4] Gal-3's localization is dynamic; it can be found in the cytoplasm and

nucleus, secreted into the extracellular space, or associated with the cell surface, allowing it to

engage with a diverse array of ligands and orchestrate distinct signaling cascades.[5][6] This

guide dissects the multifaceted roles of Gal-3 in steering macrophage behavior and its

implications for inflammatory diseases.

Galectin-3 in Macrophage Polarization: A
Dichotomous Role
Galectin-3's influence on macrophage polarization is not monolithic; it can promote either M1 or

M2 activation depending on the pathological context and the surrounding milieu.

Promotion of M2 (Alternative) Activation
A significant body of evidence supports Gal-3 as a driver of alternative macrophage activation.

IL-4 and IL-13, canonical M2-polarizing cytokines, stimulate the expression and secretion of

Gal-3 in macrophages.[7][8] Secreted Gal-3 then acts in an autocrine and paracrine fashion,

binding to cell surface receptors like CD98 to activate the Phosphatidylinositol 3-kinase

(PI3K)/Akt signaling pathway.[7][8] This engagement establishes a positive feedback loop that

sustains and amplifies the M2 phenotype.[7][8] Studies using macrophages from Gal-3

knockout (Gal-3⁻/⁻) mice show a specific impairment in IL-4/IL-13-induced alternative

activation, while classical activation remains unaffected.[7][8]

Amplification of M1 (Classical) Activation
Conversely, Gal-3 is also a potent amplifier of pro-inflammatory M1 responses. It is secreted by

macrophages following exposure to classical activators like LPS, TNF-α, and IFN-γ.[2]

Extracellular Gal-3 can function as an alarmin or damage-associated molecular pattern
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(DAMP), directly binding to and activating Toll-like receptor 4 (TLR4).[6][9] This Gal-3/TLR4

interaction enhances the production of key M1-associated pro-inflammatory cytokines,

including TNF-α, IL-1β, and IL-12.[2][9] In a model of acetaminophen-induced liver injury, Gal-3

was shown to promote a persistent, classically activated pro-inflammatory macrophage

phenotype, and Gal-3⁻/⁻ mice exhibited reduced hepatotoxicity and a significant decrease in

M1 markers like iNOS, IL-12, and TNF-α.[2]

Core Signaling Pathways Modulated by Galectin-3
Galectin-3 exerts its effects through several distinct signaling pathways, initiated by both

extracellular and intracellular interactions.

Extracellular Signaling: TLR4 and CD98 Engagement
As a secreted protein, Gal-3's primary interactions are with cell-surface glycoproteins and

glycolipids. Its binding to the TLR4 complex, potentially through its β-galactoside-containing

glycans, can promote receptor dimerization and downstream signaling through the MyD88-

dependent pathway, culminating in NF-κB activation and pro-inflammatory gene transcription.

[6][9] For M2 polarization, the key interaction is with the cell surface receptor CD98, which

leads to the activation of the PI3K/Akt pathway, a central regulator of cell survival, growth, and

metabolism that is crucial for establishing the M2 phenotype.[7]
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Caption: Extracellular Galectin-3 signaling pathways in macrophage polarization.
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Intracellular Signaling: Inflammasome Activation
Galectin-3 plays a crucial role inside the cell, particularly in sensing endosomal or lysosomal

damage and initiating inflammatory responses. When Gram-negative bacteria or their

components like LPS escape from phagosomes into the cytosol, intracellular Gal-3 acts as a

pattern recognition receptor. It binds directly to the β-galactoside-containing polysaccharide

chains of cytosolic LPS.[3] This interaction is critical for the activation of the non-canonical

inflammasome. Gal-3 augments the LPS-induced oligomerization and activation of caspase-11

(caspase-4/5 in humans), leading to the cleavage of Gasdermin D (GSDMD).[3] The N-terminal

fragment of GSDMD forms pores in the plasma membrane, triggering a pro-inflammatory form

of cell death known as pyroptosis and the release of mature IL-1β.[3]
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Caption: Intracellular Galectin-3 role in non-canonical inflammasome activation.
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Quantitative Data on Galectin-3's Role in
Inflammation
The modulatory effects of Galectin-3 on macrophage activation have been quantified across

various experimental models. The following tables summarize key findings.

Table 1: Effect of Galectin-3 on Macrophage Gene and Protein Expression
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Model
System

Treatment/C
ondition

Target
Gene/Protei
n

Direction of
Change

Fold/Percen
t Change
(vs.
Control)

Reference

ApoE⁻/⁻

Mouse Aorta

19-week-old

vs. Wild-Type

Galectin-3

mRNA
Increase 16.3-fold [10]

ApoE⁻/⁻

Mouse Aorta

19-week-old

vs. Wild-Type

Galectin-3

Protein
Increase 12.2-fold [10]

Human M1

Macrophages

(THP-1)

Galectin-3

siRNA
IL-8 mRNA Decrease

Significant

reduction

(p<0.05)

[1]

Human M1

Macrophages

(THP-1)

Galectin-3

siRNA
TNF-α mRNA Decrease

Significant

reduction

(p<0.05)

[1]

Human M1

Macrophages

(THP-1)

Galectin-3

siRNA
IL-1β mRNA Decrease

Significant

reduction

(p<0.05)

[1]

Gal-3⁻/⁻

Mouse Liver

(APAP injury)

Acetaminoph

en (APAP)

iNOS, IL-12,

TNF-α
Decrease

Significantly

reduced vs.

WT

[2]

Gal-3⁻/⁻

Mouse Liver

(APAP injury)

Acetaminoph

en (APAP)
CCL2, CCL3 Decrease

Significantly

reduced vs.

WT

[2]

Gal-3⁻/⁻

Mouse Liver

(APAP injury)

Acetaminoph

en (APAP)

Ym1, Fizz1

(M2 markers)
Increase

Significantly

increased vs.

WT

[2]

Table 2: Effect of Galectin-3 on Macrophage Function
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Functional
Assay

Model
System

Treatment/C
ondition

Observed
Effect

Quantitative
Metric

Reference

Chemotaxis
Human

Monocytes

Gal-3

Conditioned

Media

Increased

Migration

Partially

blocked by

lactose

(~50%);

further

reduced by

PTX (~66%)

[10]

Chemotaxis
Gal-3⁻/⁻

BMMΦ
MCP-1/CCL2

Decreased

Migration

Significant

reduction vs.

WT (p<0.05)

[11]

Phagocytosis
J774

Macrophages

Exogenous

Gal-3

Increased

Phagocytosis

of Apoptotic

Cells

Blocked by

soluble

MerTK and

lactose

[5]

Key Experimental Protocols
Reproducing studies on Galectin-3 and macrophage activation requires standardized

methodologies. Below are detailed protocols for core experimental procedures.

Protocol: In Vitro Macrophage Polarization and Analysis
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and

their subsequent polarization into M1 and M2 phenotypes.

1. Isolation and Culture of Bone Marrow Cells:

Euthanize C57BL/6 mice and sterilize hind limbs with 70% ethanol.

Isolate femur and tibia, and flush bone marrow into a sterile tube with RPMI-1640 medium

using a 25-gauge needle.

Create a single-cell suspension by passing cells through a 70-µm cell strainer.
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Centrifuge cells at 300 x g for 7 minutes, discard supernatant, and resuspend the pellet in

red blood cell lysis buffer for 2 minutes.

Wash cells with RPMI-1640 and centrifuge again.

2. Differentiation into BMDMs:

Resuspend the cell pellet in complete BMDM medium (RPMI-1640, 10% FBS, 1% Penicillin-

Streptomycin) supplemented with 20 ng/mL Macrophage Colony-Stimulating Factor (M-

CSF).

Plate cells in non-tissue culture-treated petri dishes at a density of 5 x 10⁶ cells per 10-cm

dish.

Incubate at 37°C, 5% CO₂ for 7 days. Add fresh complete BMDM medium with M-CSF on

day 4.

On day 7, harvest adherent macrophages by washing with cold PBS and incubating with

cell-dissociation buffer for 10 minutes at 4°C.

3. M1/M2 Polarization:

Seed mature BMDMs into 6-well plates at 1 x 10⁶ cells/well and allow them to adhere

overnight.

For M1 Polarization: Replace medium with fresh medium containing 100 ng/mL LPS and 20

ng/mL IFN-γ.

For M2 Polarization: Replace medium with fresh medium containing 20 ng/mL IL-4.

Control: Use unstimulated BMDMs in fresh medium.

Incubate for 24 hours.

4. Analysis of Polarization:

Quantitative RT-PCR (qRT-PCR):
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Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

Synthesize cDNA using a reverse transcription kit.

Perform qRT-PCR using SYBR Green master mix and primers for M1 markers (e.g., Nos2,

Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Retnla). Normalize to a housekeeping gene

like Gapdh.

ELISA:

Collect cell culture supernatants after the 24-hour polarization.

Centrifuge to remove debris.

Measure concentrations of secreted cytokines (e.g., TNF-α, IL-6 for M1; IL-10 for M2)

using commercial ELISA kits according to the manufacturer's instructions.

Flow Cytometry:

Detach cells using a gentle cell scraper.

Stain with fluorescently conjugated antibodies against surface markers: CD86 for M1 and

CD206 (Mannose Receptor) for M2.

Analyze cells on a flow cytometer.
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Caption: Experimental workflow for in vitro macrophage polarization and analysis.

Protocol: Phagocytosis Assay of Apoptotic Cells
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This assay measures the ability of macrophages to engulf apoptotic cells, a key function

modulated by Galectin-3.

1. Induction of Apoptosis in Target Cells:

Culture target cells (e.g., Jurkat T-cells) to a density of 1 x 10⁶ cells/mL.

Induce apoptosis by exposing cells to UV radiation (254 nm) for 10 minutes or by treatment

with 1 µM staurosporine for 4 hours.

Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

2. Labeling of Apoptotic Cells:

Wash the apoptotic cells twice with PBS.

Resuspend cells at 1 x 10⁷ cells/mL in PBS.

Add a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's protocol.

For example, incubate with 1 µM CFSE for 15 minutes at 37°C.

Wash cells three times with complete medium to remove excess dye.

3. Co-culture and Phagocytosis:

Plate macrophages (e.g., BMDMs) in a 24-well plate at 2.5 x 10⁵ cells/well and allow them to

adhere overnight.

Replace the medium with fresh medium. If testing the effect of exogenous Gal-3, add

recombinant Gal-3 to the desired concentration (e.g., 1-10 µg/mL). For inhibition, pre-

incubate macrophages with inhibitors (e.g., lactose) for 30 minutes.

Add the labeled apoptotic target cells to the macrophage culture at a ratio of 5:1

(target:macrophage).

Co-culture for 2 hours at 37°C to allow phagocytosis.

4. Quantification of Phagocytosis:
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By Microscopy:

Vigorously wash the wells with cold PBS three times to remove non-engulfed target cells.

Fix the cells with 4% paraformaldehyde.

Stain macrophage membranes with a different fluorophore (e.g., CellMask Deep Red) and

nuclei with DAPI.

Image using a fluorescence microscope. The phagocytic index can be calculated as the

percentage of macrophages that have engulfed one or more target cells.

By Flow Cytometry:

Wash wells to remove non-adherent cells.

Detach the macrophages using a scraper.

Analyze the cell suspension by flow cytometry. Macrophages that have engulfed the

fluorescently labeled target cells will show a positive signal for that fluorophore.

Conclusion and Therapeutic Implications
Galectin-3 is a master regulator of macrophage activation and inflammation. Its ability to act as

both a pro-inflammatory and anti-inflammatory signal highlights the importance of cellular and

disease context. By interacting with TLR4, it amplifies M1-driven inflammatory responses, while

its engagement with CD98 and activation of PI3K/Akt signaling promotes an M2-like reparative

state. Intracellularly, it is indispensable for activating the non-canonical inflammasome in

response to cytosolic LPS. This deep functional complexity makes Gal-3 a compelling

therapeutic target. Inhibition of Gal-3 could be beneficial in chronic inflammatory diseases

characterized by excessive M1 macrophage activation, such as atherosclerosis or liver fibrosis.

[1][2] Conversely, leveraging its M2-promoting activities could be advantageous in contexts

where tissue repair and resolution of inflammation are desired. The continued elucidation of the

Galectin-3 signaling network in macrophages will be paramount for the development of

targeted immunomodulatory therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Role of Galectin-3 in Classical and Alternative Macrophage Activation in the Liver following
Acetaminophen Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

3. hub.tmu.edu.tw [hub.tmu.edu.tw]

4. The Role of Toll-like Receptor-4 in Macrophage Imbalance in Lethal COVID-19 Lung
Disease, and Its Correlation with Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | Galectin-3 (MAC-2) controls phagocytosis and macropinocytosis through
intracellular and extracellular mechanisms [frontiersin.org]

6. A new “sweet” ligand for Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

9. researchgate.net [researchgate.net]

10. ahajournals.org [ahajournals.org]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Role of Galectin-3 in Macrophage Activation and
Inflammation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1576565#role-of-galectin-3-in-macrophage-
activation-and-inflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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